Phox-i2

Descripción

Structure

3D Structure

Propiedades

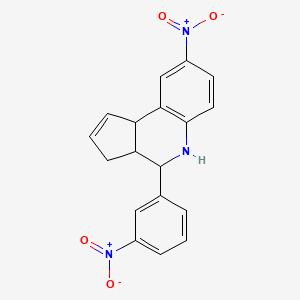

IUPAC Name |

8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQUVZDTGNTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353495-22-4 | |

| Record name | 353495-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phox-i2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of Phox-i2, a selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting reactive oxygen species (ROS) production. This document details the core mechanism of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes its action within the relevant signaling pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1][2][3] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex, which is a primary source of superoxide and other reactive oxygen species in phagocytic cells like neutrophils.[2][4]

The activation of NOX2 is a multi-step process. In resting cells, the catalytic core of the enzyme, composed of gp91phox (also known as NOX2) and p22phox, resides in the cell membrane. The regulatory subunits, including p67phox, p47phox, p40phox, and Rac, are located in the cytoplasm.[5][6] Upon cellular stimulation, a signaling cascade leads to the phosphorylation of p47phox and the translocation of the cytosolic subunits to the membrane.[6][7] The binding of Rac1-GTP to p67phox induces a conformational change that is essential for the subsequent activation of gp91phox, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide.[2][8]

This compound exerts its inhibitory effect by binding with high affinity to p67phox, thereby preventing its interaction with Rac1.[1][2] This disruption of the p67phox-Rac1 signaling axis effectively blocks the assembly of the functional NOX2 complex and consequently inhibits the production of ROS.[1][4] This targeted approach offers a degree of specificity that is often lacking in other NOX inhibitors, which may have off-target effects on other NOX isoforms or cellular enzymes.[2][4]

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | ~150 nM | Purified p67phox protein | [1][3][4] |

| IC50 (ROS Inhibition) | Dose-dependent | Differentiated HL-60 cells | [4] |

| IC50 (ROS Inhibition) | Dose-dependent | Primary human neutrophils | [1] |

Signaling Pathway and Inhibition

The following diagram illustrates the NOX2 activation pathway and the point of intervention for this compound.

Caption: NOX2 activation pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

1. Microscale Thermophoresis (MST) for Binding Affinity Determination

-

Objective: To quantify the binding affinity of this compound to its target protein, p67phox.

-

Materials:

-

Recombinant human p67phox protein

-

This compound

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

Fluorescent dye for protein labeling (e.g., NHS-ester dye)

-

MST instrument

-

-

Procedure:

-

Label the recombinant p67phox protein with a fluorescent dye according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in MST buffer.

-

Mix the labeled p67phox (at a constant concentration) with each dilution of this compound.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled p67phox in the presence of varying concentrations of this compound using an MST instrument.

-

Analyze the change in thermophoresis to determine the dissociation constant (Kd).[4]

-

2. Differentiated HL-60 Cell ROS Production Assay (H2DCFDA)

-

Objective: To measure the inhibitory effect of this compound on intracellular ROS production in a neutrophil-like cell line.

-

Materials:

-

HL-60 cells

-

Dimethyl sulfoxide (DMSO) for differentiation

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader

-

-

Procedure:

-

Culture and differentiate HL-60 cells into a neutrophil-like phenotype by treating with DMSO.[9]

-

Harvest and resuspend the differentiated cells in HBSS.

-

Load the cells with H2DCFDA dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulate ROS production by adding PMA.[9]

-

Measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the oxidation of H2DCFDA by intracellular ROS.

-

Calculate the dose-dependent inhibition of ROS production by this compound and determine the IC50 value.[4]

-

3. Human Neutrophil ROS Production Assay (Luminol Chemiluminescence)

-

Objective: To assess the inhibitory effect of this compound on extracellular ROS production in primary human neutrophils.

-

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

PMA or other relevant stimulant

-

Luminol

-

HBSS with calcium and magnesium

-

Luminometer

-

-

Procedure:

-

Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the neutrophils in HBSS.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.

-

Add luminol to the cell suspension.

-

Stimulate the cells with PMA.

-

Immediately measure the chemiluminescence generated by the reaction of luminol with ROS using a luminometer.

-

Determine the dose-response curve for this compound-mediated inhibition of ROS production.[4]

-

Experimental Workflow

The logical flow of experiments to characterize a NOX2 inhibitor like this compound is depicted below.

Caption: A typical experimental workflow for the characterization of this compound.

This guide provides a detailed technical overview of the mechanism of action of this compound. The information presented, including the quantitative data, signaling pathways, and experimental protocols, should serve as a valuable resource for researchers and professionals working in the field of drug discovery and development, particularly those focused on inflammatory and oxidative stress-related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]

- 8. Regulation of the phagocyte NADPH oxidase activity: phosphorylation of gp91phox/NOX2 by protein kinase C enhances its diaphorase activity and binding to Rac2, p67phox, and p47phox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Phox-i2: A Technical Guide to a Selective NOX2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phox-i2, a small molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. It details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes its role in relevant signaling pathways.

Introduction to NOX2 and this compound

The NADPH oxidase (NOX) family of enzymes are dedicated producers of reactive oxygen species (ROS).[1][2] The NOX2 isoform, historically identified in phagocytes, is a multi-subunit enzyme complex responsible for the "respiratory burst," a crucial component of the innate immune defense against pathogens.[3][4] However, excessive or dysregulated NOX2 activity is implicated in a wide range of pathologies, including cardiovascular diseases, neuroinflammation, and inflammatory disorders, making it a significant therapeutic target.[4][5]

NOX2 activation is a complex process requiring the assembly of several cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac with the membrane-bound catalytic core, a heterodimer of gp91phox (also known as NOX2) and p22phox.[3][6][7] this compound is a rationally designed small molecule inhibitor that selectively targets a critical protein-protein interaction within this activation cascade, preventing the assembly of the functional enzyme complex and subsequent ROS production.[8][9]

Mechanism of Action

This compound functions as a selective inhibitor by disrupting the interaction between the cytosolic subunit p67phox and the activated small GTPase, Rac1.[8][9] This interaction is a pivotal step in the activation of NOX2.

The activation sequence is as follows:

-

Upon cellular stimulation (e.g., by phorbol 12-myristate 13-acetate - PMA), protein kinases phosphorylate the organizer subunit, p47phox.[3][6]

-

This phosphorylation induces a conformational change in p47phox, enabling its translocation to the membrane where it binds to p22phox.[4][7]

-

p47phox acts as an organizing scaffold, recruiting the other cytosolic components, including p67phox and p40phox, to the membrane.[10]

-

Concurrently, the small GTPase Rac is activated (converted from a GDP-bound to a GTP-bound state) and also translocates to the membrane.

-

The binding of activated Rac1-GTP to p67phox is essential for inducing the full catalytic activity of the gp91phox subunit.[9]

This compound was specifically designed to bind to the Rac1-GTPase binding pocket on p67phox.[9] By occupying this site, this compound physically prevents the association of Rac1, thereby halting the final step of NOX2 complex assembly and activation. This leads to a dose-dependent inhibition of NOX2-mediated superoxide production.[8][9]

Quantitative Data and Selectivity

This compound demonstrates high-affinity binding to its target and is effective at inhibiting NOX2 activity in cellular models. While a specific IC50 value is not consistently reported across literature, its potent activity is well-established.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | ~150 nM | p67phox | Not Specified | [8] |

| Efficacy | Dose-dependent inhibition of superoxide production | NOX2 | Cellular Assays | [8][9] |

This compound is described as a selective NOX2 inhibitor.[8] This selectivity stems from its unique mechanism of action. NOX1, a close homolog of NOX2, relies on the organizer and activator proteins NOXO1 and NOXA1, respectively, which are homologs of p47phox and p67phox.[7][10] While some crossover can occur, the specific interaction between p67phox and Rac1 is a hallmark of the NOX2 activation complex.[7][9] Other isoforms like NOX4 are constitutively active and do not require the assembly of these cytosolic subunits, while NOX5 is activated by intracellular calcium.[1][7] Therefore, by targeting the p67phox-Rac1 axis, this compound achieves a high degree of selectivity for NOX2 over other ROS-generating systems.

Summary of In Vitro and In Vivo Findings

In Vitro Studies

This compound has been shown to be effective in various cell-based assays. It dose-dependently inhibits NOX2-mediated superoxide production in differentiated human promyelocytic leukemia (dHL-60) cells and in primary human neutrophils stimulated with PMA, without showing detectable toxicity.[8] Its ability to suppress ROS in these key immune cells underscores its potential as an anti-inflammatory agent.

In Vivo Studies

While detailed in vivo pharmacokinetic and pharmacodynamic data for this compound is limited in the provided search results, it has been used in animal models to probe the function of NOX2. For example, this compound was used to suppress ROS production in mouse neutrophils.[9] The use of this compound in models of disease, such as virus-induced inflammation in zebrafish, highlights its utility as a tool to study the pathological roles of NOX2.[9]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound.

Protocol: In Vitro NOX2 Inhibition Assay in Differentiated HL-60 Cells

This protocol describes a common method to measure the inhibitory effect of this compound on NOX2-dependent ROS production.

1. Cell Culture and Differentiation:

-

Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Induce differentiation into a neutrophil-like phenotype by incubating the cells with 1.3% dimethyl sulfoxide (DMSO) for 5-6 days. Differentiated cells will express the necessary components of the NOX2 complex.[3][6]

2. ROS Detection Assay:

-

Harvest differentiated HL-60 cells and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (H2DCFDA) or luminol.

-

Aliquot the cell suspension into a 96-well plate.

-

Add this compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 20-30 minutes at 37°C to allow for inhibitor uptake.

-

Initiate NOX2 activation by adding a stimulant, typically Phorbol 12-myristate 13-acetate (PMA, final concentration ~0.8 µM).[3][6]

-

Immediately measure the output (fluorescence or chemiluminescence) over time using a plate reader.

3. Data Analysis:

-

Calculate the rate of ROS production or the area under the curve (AUC) for each concentration.

-

Normalize the data to the vehicle control (representing 100% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Relationship of Inhibition

The inhibitory effect of this compound can be understood as a direct chain of events that prevents the generation of superoxide by the NOX2 enzyme. This logical flow underscores its targeted mechanism.

References

- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. NADPH oxidase family proteins: signaling dynamics to disease management - PMC [pmc.ncbi.nlm.nih.gov]

The p67phox-Rac1 Interaction: A Linchpin in NADPH Oxidase Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of reactive oxygen species (ROS) by the NADPH oxidase complex is a critical process in host defense and cellular signaling. A key event in the activation of this multi-protein enzyme is the interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1. This guide provides a comprehensive technical overview of the p67phox-Rac1 interaction, detailing the molecular mechanisms, quantitative binding data, and the experimental protocols used to investigate this pivotal protein-protein interaction. Understanding the nuances of this interaction is paramount for developing therapeutic strategies that target NADPH oxidase-mediated pathologies.

The activation of the phagocyte NADPH oxidase is initiated by the assembly of cytosolic components, including p47phox, p67phox, and Rac, with the membrane-bound flavocytochrome b558.[1][2] Rac1, in its GTP-bound state, directly binds to p67phox, an essential step for the subsequent activation of the oxidase.[2][3][4] This interaction is believed to induce a conformational change in p67phox, enabling it to productively engage with the catalytic subunit of the oxidase, gp91phox (also known as Nox2), and initiate the electron flow from NADPH to molecular oxygen to produce superoxide.

Signaling Pathways and Logical Relationships

The assembly and activation of the NADPH oxidase complex is a coordinated process involving multiple protein-protein and protein-lipid interactions. The following diagrams illustrate the key signaling pathways and experimental workflows related to the p67phox-Rac1 interaction.

References

- 1. Rac binding to p67(phox). Structural basis for interactions of the Rac1 effector region and insert region with components of the respiratory burst oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of Rac with p67phox and regulation of phagocytic NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]

- 4. researchgate.net [researchgate.net]

Phox-i2: A Targeted Approach to Reactive Oxygen Species Suppression by Inhibiting the NOX2 Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is a key pathological driver in a wide range of inflammatory, cardiovascular, and neurodegenerative diseases. The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of regulated ROS production in phagocytic and other cell types. Consequently, the development of specific NOX2 inhibitors is of significant therapeutic interest. This technical guide provides a comprehensive overview of Phox-i2, a selective small-molecule inhibitor of the p67phox-Rac1 interaction, a critical step in the activation of the NOX2 complex. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction

The generation of reactive oxygen species is a fundamental aspect of cellular metabolism and host defense. The NOX family of enzymes are dedicated producers of ROS, with NOX2 (also known as gp91phox) being the archetypal member, predominantly expressed in phagocytes. The activation of NOX2 is a tightly regulated process involving the assembly of several cytosolic protein subunits with the membrane-bound cytochrome b558, which is composed of gp91phox and p22phox. This assembly is initiated by various stimuli and results in the transfer of electrons from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻), a precursor to other ROS.

Dysregulation of NOX2 activity leads to excessive ROS production, contributing to oxidative stress and cellular damage. This has implicated NOX2 in the pathophysiology of numerous diseases, making it a prime target for therapeutic intervention. This compound has emerged as a promising tool for studying NOX2-mediated processes and as a lead compound for drug development. It acts via a specific protein-protein interaction inhibition, targeting the association of the cytosolic subunit p67phox with the small GTPase Rac1. This interaction is a linchpin for the functional assembly and activation of the NOX2 enzyme complex.

This guide will provide a detailed examination of this compound, offering researchers and drug development professionals the necessary information to effectively utilize and further investigate this potent NOX2 inhibitor.

Mechanism of Action of this compound

The inhibitory action of this compound is centered on the disruption of a key protein-protein interaction essential for the assembly and activation of the NOX2 enzyme complex.

The NOX2 Activation Cascade

Under resting conditions, the components of the NOX2 enzyme are segregated within the cell. The catalytic core, cytochrome b558 (comprising gp91phox and p22phox), resides in the plasma and phagosomal membranes. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac (typically Rac1 or Rac2), are located in the cytosol.

Upon cellular stimulation by agonists such as phorbol 12-myristate 13-acetate (PMA) or f-Met-Leu-Phe (fMLP), a signaling cascade is initiated. This leads to the phosphorylation of cytosolic subunits, most notably p47phox. Phosphorylation induces a conformational change in p47phox, enabling its translocation to the membrane where it binds to p22phox. This event serves as a scaffold for the recruitment of the other cytosolic components, including the p67phox/p40phox heterodimer and an activated, GTP-bound form of Rac.

The Critical Role of the p67phox-Rac1 Interaction

The binding of GTP-bound Rac1 to p67phox is a crucial step for the full activation of the NOX2 complex. This interaction is thought to induce a conformational change in p67phox, which in turn activates the electron-transferring function of gp91phox, leading to superoxide production.

This compound: A Selective Inhibitor

This compound is a cell-permeable small molecule specifically designed to inhibit the interaction between p67phox and Rac1.[1] By binding to p67phox with high affinity, this compound prevents the association of GTP-Rac1 with this regulatory subunit. This disruption effectively halts the assembly of a fully functional NOX2 complex, thereby suppressing the production of reactive oxygen species.[1]

Quantitative Data

The efficacy of this compound in suppressing ROS production has been quantified in various cellular models. The following tables summarize the key quantitative data available for this compound and its closely related analog, Phox-i1.

Table 1: Binding Affinity of this compound

| Ligand | Target | Method | Dissociation Constant (Kd) | Reference |

| This compound | p67phox | Microscale Thermophoresis | ~150 nM | [1] |

Table 2: In Vitro Inhibition of ROS Production by Phox-i Analogs

| Compound | Cell Type | Assay Method | Stimulant | IC₅₀ | Reference |

| This compound | Differentiated HL-60 (dHL-60) | DCFDA-based FACS analysis | PMA | ~1 µM | |

| Phox-i1 | Primary Human Neutrophils | Luminol Chemiluminescence | fMLP | ~6 µM | |

| Phox-i1 | Differentiated HL-60 (dHL-60) | DCFDA-based FACS analysis | fMLP | ~3 µM | |

| Phox-i1 | Primary Human Neutrophils | Luminol Chemiluminescence | fMLP | ~8 µM |

Note: Data for this compound in primary human neutrophils and more detailed dose-response curves are subjects of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Measurement of Superoxide Production in Differentiated HL-60 Cells (Cytochrome c Reduction Assay)

This protocol describes the measurement of superoxide production in PMA-stimulated differentiated HL-60 (dHL-60) cells using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

HL-60 cells (ATCC CCL-240)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dimethyl sulfoxide (DMSO)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Cytochrome c (from bovine heart)

-

Superoxide Dismutase (SOD) (from bovine erythrocytes)

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Cell Culture and Differentiation:

-

Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To induce differentiation into a neutrophil-like phenotype, incubate the cells with 1.3% (v/v) DMSO for 5-7 days.

-

-

Assay Preparation:

-

Harvest the differentiated HL-60 (dHL-60) cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with HBSS and resuspend in HBSS to a final concentration of 1 x 10⁶ cells/mL.

-

Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in HBSS. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

-

Prepare a working solution of cytochrome c at 1 mg/mL in HBSS.

-

Prepare a working solution of SOD at 300 U/mL in HBSS.

-

-

Assay Execution:

-

In a 96-well plate, add 50 µL of the dHL-60 cell suspension to each well.

-

To appropriate wells, add 25 µL of this compound at various concentrations (or vehicle control).

-

To control wells for measuring SOD-inhibitable reduction, add 10 µL of SOD solution. To all other wells, add 10 µL of HBSS.

-

Add 50 µL of the cytochrome c working solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of PMA (final concentration of 100 nM) to all wells except the unstimulated controls (add 25 µL of HBSS instead).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 550 nm every 2 minutes for a total of 60 minutes.

-

Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each well.

-

The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹ cm⁻¹).

-

Subtract the rate of the SOD-containing wells (SOD-inhibitable rate) from the corresponding wells without SOD to determine the specific rate of superoxide-mediated cytochrome c reduction.

-

Plot the percentage inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.

-

Microscale Thermophoresis (MST) for Measuring this compound and p67phox Interaction

This protocol outlines a general procedure for quantifying the binding affinity between a fluorescently labeled protein (p67phox) and a small molecule ligand (this compound).

Materials:

-

Purified recombinant p67phox protein

-

Fluorescent labeling kit (e.g., NHS-ester reactive dye)

-

This compound

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

Microscale Thermophoresis instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Protein Labeling:

-

Label the purified p67phox protein with a fluorescent dye according to the manufacturer's protocol.

-

Remove the excess, unconjugated dye using a size-exclusion chromatography column.

-

Determine the final concentration and degree of labeling of the fluorescently labeled p67phox.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO and create a 16-point serial dilution series in MST buffer.

-

Prepare a solution of the fluorescently labeled p67phox in MST buffer at a constant concentration (typically in the low nanomolar range).

-

-

MST Measurement:

-

Mix the labeled p67phox solution with each dilution of this compound (1:1 volume ratio).

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

Perform the MST measurement according to the instrument's software instructions. This involves an initial fluorescence scan, followed by the application of an infrared laser to create a temperature gradient and monitoring the subsequent change in fluorescence.

-

-

Data Analysis:

-

The instrument software will analyze the change in fluorescence (thermophoresis) as a function of the this compound concentration.

-

The data is typically plotted as the normalized fluorescence change against the logarithm of the ligand concentration.

-

The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable binding model (e.g., the law of mass action).

-

Visualizations

Experimental Workflow for Screening NOX2 Inhibitors

The following diagram illustrates a typical workflow for the screening and validation of potential NOX2 inhibitors like this compound.

Conclusion

This compound represents a significant advancement in the quest for selective NOX2 inhibitors. Its well-defined mechanism of action, targeting the crucial p67phox-Rac1 interaction, offers a high degree of specificity for the NOX2 complex. The quantitative data presented herein demonstrates its potent inhibitory activity in relevant cellular models. The detailed experimental protocols provide a solid foundation for researchers to further investigate its properties and to utilize it as a tool to probe the roles of NOX2 in health and disease. As our understanding of the pathological implications of excessive ROS production continues to grow, targeted inhibitors like this compound will be invaluable for both basic research and the development of novel therapeutic strategies.

References

Phox-i2: A Technical Guide to its Target Protein, Binding Affinity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phox-i2 is a small molecule inhibitor that has garnered significant interest for its selective targeting of the NADPH oxidase 2 (NOX2) enzyme complex. As a critical source of reactive oxygen species (ROS) in phagocytic cells, NOX2 plays a central role in the innate immune response. However, its dysregulation is implicated in a range of inflammatory and neurodegenerative diseases. This compound offers a valuable tool for investigating the physiological and pathological roles of NOX2 and presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's target protein, binding affinity, and the experimental methodologies used to characterize its activity.

Target Protein and Mechanism of Action

The primary molecular target of this compound is the cytosolic protein p67phox (also known as neutrophil cytosolic factor 2 or NCF2). This compound acts as a selective inhibitor of the crucial protein-protein interaction between p67phox and the small GTPase Rac1.[1][2] This interaction is a pivotal event in the assembly and activation of the NOX2 enzyme complex.

The NOX2 complex is a multi-subunit enzyme responsible for the "respiratory burst" in phagocytes, generating superoxide radicals (O₂⁻) to combat pathogens. In its resting state, the complex is unassembled, with the catalytic subunit, gp91phox (NOX2), and p22phox forming the membrane-bound flavocytochrome b558, while the regulatory subunits p67phox, p47phox, p40phox, and Rac reside in the cytosol.[3]

Upon cellular stimulation, a signaling cascade is initiated, leading to the phosphorylation of p47phox and the exchange of GDP for GTP on Rac. Activated Rac-GTP then binds to a specific domain on p67phox.[4] This binding event is critical as it induces a conformational change in p67phox, enabling it to activate the catalytic subunit gp91phox. The entire cytosolic complex then translocates to the membrane to assemble with flavocytochrome b558, forming the active NOX2 enzyme.

This compound exerts its inhibitory effect by binding to p67phox and sterically hindering its interaction with Rac1-GTP.[2][5] By preventing this association, this compound effectively blocks the assembly and subsequent activation of the NOX2 complex, leading to a dose-dependent reduction in ROS production.[2]

Quantitative Data: Binding Affinity and Inhibitory Potency

The interaction of this compound with its target and its functional consequences have been quantified using various biophysical and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Method | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~150 nM | Microscale Thermophoresis | Recombinant p67phox | [1][2] |

| Inhibitory Concentration (IC50) | ~1 µM | DCFDA Assay | Differentiated HL-60 cells | [2] |

| Inhibitory Concentration (IC50) | ~6 µM | Luminol Chemiluminescence | Primary Human Neutrophils | [2] |

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of this compound and the experimental approaches used for its characterization, the following diagrams have been generated using the DOT language.

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

This protocol describes the determination of the binding affinity between recombinant p67phox and this compound.

Materials:

-

Recombinant human p67phox protein

-

This compound

-

MST Buffer (e.g., PBS, pH 7.4, 0.05% Tween-20)

-

NanoTemper Monolith NT.115 instrument

-

Standard or premium capillaries

Procedure:

-

Protein Labeling (if required): If p67phox is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's protocol (e.g., NanoTemper Protein Labeling Kits). Remove excess dye using a desalting column.

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of this compound in MST buffer. The final DMSO concentration should be kept constant across all dilutions and should not exceed 1%.

-

Prepare a solution of labeled p67phox in MST buffer at a constant concentration (typically in the low nM range).

-

-

Binding Reaction:

-

Mix the labeled p67phox solution with each dilution of this compound in a 1:1 ratio.

-

Incubate the mixtures at room temperature for 10-20 minutes to allow the binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the Monolith NT.115 instrument.

-

Set the instrument parameters (e.g., LED power, MST power). A typical setting is 20-40% LED power and 40% MST power.

-

Run the MST experiment.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the logarithm of the this compound concentration.

-

Fit the resulting binding curve using the NT Analysis software to determine the dissociation constant (Kd).

-

Luminol-based Chemiluminescence Assay for ROS Production in Human Neutrophils

This protocol details the measurement of ROS production in primary human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA).

Materials:

-

Isolated human neutrophils

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Luminol

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Preparation:

-

Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Aliquot 100 µL of the cell suspension into each well of a 96-well white plate.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the desired concentrations of this compound to the wells containing neutrophils and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

-

ROS Measurement:

-

Prepare a working solution of luminol in HBSS (e.g., 100 µM).

-

Add luminol to each well.

-

Prepare a working solution of PMA in HBSS (e.g., 200 nM).

-

Place the plate in a luminometer pre-warmed to 37°C.

-

Initiate the reaction by adding PMA to each well.

-

Immediately begin measuring chemiluminescence at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the chemiluminescence signal for each condition.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[2]

-

DCFDA Assay for ROS Production in Differentiated HL-60 Cells

This protocol describes the measurement of intracellular ROS in neutrophil-like HL-60 cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

-

HL-60 cells

-

All-trans-retinoic acid (ATRA) or Dimethyl sulfoxide (DMSO) for differentiation

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Differentiation:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Induce differentiation into a neutrophil-like phenotype by treating the cells with 1 µM ATRA or 1.3% DMSO for 4-5 days.

-

-

Inhibitor Treatment:

-

Harvest the differentiated HL-60 cells and resuspend them in PBS at 1 x 10⁶ cells/mL.

-

Treat the cells with various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control.

-

-

DCFDA Staining:

-

Add DCFDA to the cell suspension to a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Cell Stimulation and Analysis:

-

Stimulate the cells with PMA (e.g., 100 nM) for 15-30 minutes at 37°C.

-

Analyze the fluorescence of the cells immediately using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

-

-

Data Analysis:

Conclusion

This compound is a potent and selective inhibitor of the p67phox-Rac1 interaction, providing a valuable chemical probe for studying the role of NOX2 in health and disease. This guide has detailed its mechanism of action, provided key quantitative data on its binding affinity and inhibitory potency, and outlined the experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of immunology, neurobiology, and drug discovery in their efforts to further elucidate the complex biology of NADPH oxidases and to develop novel therapeutic strategies targeting these enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Phox-i2: A Targeted Approach to Modulating Neutrophil Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neutrophils are the first line of defense in the innate immune system, employing a potent arsenal of antimicrobial mechanisms. A cornerstone of this response is the generation of reactive oxygen species (ROS) by the NADPH oxidase 2 (NOX2) enzyme complex, a process known as the oxidative burst. While essential for host defense, dysregulated NOX2 activity contributes to tissue damage in numerous inflammatory diseases. Phox-i2 is a selective small-molecule inhibitor that offers a targeted approach to modulating neutrophil function by preventing the assembly and activation of the NOX2 complex. This document provides a comprehensive technical overview of this compound, its mechanism of action, its quantifiable impact on neutrophil functions, and detailed experimental protocols for its study.

The NOX2 Complex: A Primer on ROS Generation in Neutrophils

The phagocyte NADPH oxidase (NOX2) is a multi-protein enzyme complex responsible for the oxidative burst. In resting neutrophils, the components of this complex are segregated. The catalytic core, a heterodimer called flavocytochrome b558 (composed of gp91phox and p22phox), is localized to the membranes of specific granules and the plasma membrane. The regulatory subunits, p47phox, p67phox, p40phox, and the small GTPase Rac2, reside in the cytosol.

Upon neutrophil activation by various stimuli, a complex signaling cascade leads to the phosphorylation of p47phox and the exchange of GDP for GTP on Rac2. These events trigger the translocation of the cytosolic subunits to the membrane, where they assemble with flavocytochrome b558 to form the active oxidase. A critical step in this assembly is the direct interaction between the activated, GTP-bound Rac2 and the p67phox subunit. This binding induces a conformational change in p67phox, enabling it to activate the catalytic subunit gp91phox, which then transfers electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻).

Mechanism of Action: this compound Inhibition of the p67phox-Rac1/2 Interaction

This compound is a selective inhibitor designed to disrupt the activation of the NOX2 complex. It functions by specifically targeting the interaction between the cytosolic subunit p67phox and the small GTPase Rac. This compound binds with high affinity to p67phox, physically blocking the site required for Rac-GTP binding.[1] By preventing this crucial protein-protein interaction, this compound effectively halts the assembly of a functional NOX2 enzyme complex, thereby inhibiting the production of superoxide and subsequent reactive oxygen species.

Impact on Neutrophil Function

This compound's primary effect is the potent and dose-dependent inhibition of the neutrophil oxidative burst. By preventing NOX2 activation, it significantly reduces the production of superoxide and other downstream ROS.

Quantitative Inhibition of ROS Production

The efficacy of this compound has been quantified in both neutrophil-like cell lines and primary human neutrophils, demonstrating its activity in relevant biological systems. The key quantitative metrics for this compound and its related analog, Phox-i1, are summarized below.

| Compound | Target Interaction | Binding Affinity (Kd) | Cell Type | IC₅₀ (ROS Inhibition) | Assay Method | Reference |

| This compound | p67phox - Rac1 | ~150 nM | dHL-60 (neutrophil-like) | ~1 µM | DCFDA (Flow Cytometry) | [2] |

| Primary Human Neutrophils | ~6 µM | Luminol Chemiluminescence | [2] | |||

| Phox-i1 | p67phox - Rac1 | ~100 nM | Primary Human Neutrophils | ~8 µM | Luminol Chemiluminescence | [2] |

Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin and granular proteins, which are released by neutrophils to trap and kill pathogens. The formation of NETs (NETosis) in response to certain stimuli, such as phorbol 12-myristate 13-acetate (PMA), is a NOX2-dependent process.[3][4] The ROS generated during the oxidative burst are critical signaling molecules in the pathway leading to chromatin decondensation and NET release. Consequently, by inhibiting NOX2-derived ROS production, this compound is expected to block PMA-induced NETosis. This makes this compound a valuable tool for studying the role of NOX2 in NET formation and a potential therapeutic agent for conditions where excessive NETosis is pathogenic.

Experimental Protocols

The following section details key methodologies for studying the effects of this compound on neutrophil function.

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating neutrophils using density gradient centrifugation.

-

Blood Collection: Collect whole human blood into tubes containing an anticoagulant (e.g., heparin or sodium citrate).

-

Dextran Sedimentation: Mix the blood with a 2% dextran solution (e.g., 13 mL dextran to 20 mL blood) and allow erythrocytes to sediment for 20-30 minutes at room temperature.

-

Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer.

-

Density Gradient Centrifugation: Layer the collected plasma onto a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Cell Layer Separation: After centrifugation, aspirate the upper layers, leaving the neutrophil/erythrocyte pellet at the bottom.

-

Erythrocyte Lysis: Resuspend the pellet and lyse contaminating red blood cells using a hypotonic solution (e.g., 0.2% NaCl) for 30 seconds, followed by restoration of isotonicity with a hypertonic solution (e.g., 1.6% NaCl).

-

Washing: Wash the neutrophil pellet with a calcium and magnesium-free buffer (e.g., PBS) by centrifuging at 150 x g for 5 minutes. Repeat the wash step.

-

Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate assay buffer and determine the cell concentration and purity (typically >95%) using a hemocytometer and cytospin analysis.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS via flow cytometry.

-

Neutrophil Preparation: Isolate neutrophils as described in Protocol 4.1 and resuspend them at 1 x 10⁶ cells/mL in a suitable buffer (e.g., RPMI 1640 or PBS).

-

Probe Loading: Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM. Incubate for 20-30 minutes at 37°C in the dark. During this time, intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cells.

-

Washing: Centrifuge the cells to remove excess probe and resuspend them in fresh buffer.

-

Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add this compound (at various concentrations) or vehicle control (e.g., DMSO) and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a stimulating agent (e.g., 100 nM PMA or 1 µM fMLP) to induce the oxidative burst. Include an unstimulated control.

-

Data Acquisition: Immediately acquire data on a flow cytometer. Excite the DCF at 488 nm and measure the emission at ~525 nm. Collect data for a set period (e.g., 15-30 minutes).

-

Analysis: Gate on the neutrophil population using forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the DCF signal. The increase in MFI corresponds to the amount of intracellular ROS produced. Compare the MFI of this compound-treated samples to the vehicle-treated stimulated control to determine the percent inhibition.

Measurement of Extracellular Superoxide (Cytochrome c Reduction Assay)

This spectrophotometric assay quantifies the release of superoxide by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

-

Reagent Preparation:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

-

Cytochrome c solution: Prepare a 100 µM solution of cytochrome c from bovine heart in assay buffer.

-

SOD solution: Prepare a stock solution of superoxide dismutase.

-

Stimulant: Prepare a working solution of PMA or fMLP.

-

-

Assay Setup: Perform the assay in a 96-well plate or spectrophotometer cuvettes, pre-warmed to 37°C.

-

Reaction Mixture: To each well/cuvette, add:

-

Isolated neutrophils (e.g., 2 x 10⁵ cells per well).

-

This compound at desired concentrations or vehicle control.

-

For control wells, add SOD to measure the background absorbance change not due to superoxide.

-

Cytochrome c solution (final concentration ~80 µM).

-

-

Incubation: Incubate the plate/cuvettes for 5-10 minutes at 37°C to allow the inhibitor to take effect.

-

Initiate Reaction: Add the stimulus (e.g., PMA) to all wells except the negative control.

-

Kinetic Measurement: Immediately begin reading the absorbance at 550 nm kinetically over 30-60 minutes using a temperature-controlled plate reader or spectrophotometer.

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA550/min) for each well.

-

Subtract the rate of the SOD-containing wells from the rate of the corresponding sample wells to get the SOD-inhibitable rate.

-

Convert the SOD-inhibitable rate of cytochrome c reduction to nmol of O₂⁻/min using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).

-

Calculate the percent inhibition caused by this compound relative to the vehicle control.

-

Cell-Free NOX2 Activation Assay

This assay reconstitutes the NOX2 system in vitro to directly measure the inhibition of complex assembly. It is a powerful tool for confirming that an inhibitor targets a specific protein-protein interaction.

-

Component Preparation:

-

Membrane Fraction: Prepare a membrane fraction from unstimulated neutrophils (or other cells expressing flavocytochrome b558) by sonication and ultracentrifugation. This fraction contains gp91phox and p22phox.

-

Cytosolic Fraction: Prepare a cytosolic fraction from unstimulated neutrophils, which contains the regulatory subunits.

-

Recombinant Proteins: Alternatively, use purified recombinant proteins: p67phox, p47phox, and a constitutively active, GTP-loaded form of Rac1 (e.g., Rac1-GTPγS).

-

-

Reaction Setup: In a 96-well plate, combine:

-

Membrane fraction.

-

Recombinant p67phox and Rac1-GTPγS. (p47phox can be omitted in some systems when using an anionic amphiphile activator).

-

This compound at desired concentrations or vehicle control.

-

Cytochrome c (for detection).

-

-

Activation: Initiate the assembly and activation of the complex by adding an anionic amphiphile, such as sodium dodecyl sulfate (SDS), and the substrate, NADPH.

-

Measurement and Analysis: Immediately measure the rate of superoxide production by kinetic cytochrome c reduction at 550 nm, as described in Protocol 4.3. The inhibition of this rate in the presence of this compound directly demonstrates its ability to block the assembly of the core components of the oxidase.

Conclusion and Future Directions

This compound represents a significant tool for both basic research and therapeutic development. Its specific mechanism of action—inhibiting the p67phox-Rac interaction—allows for the precise dissection of NOX2-dependent signaling pathways in neutrophils. For drug development professionals, this compound and its analogs serve as lead compounds for the creation of novel anti-inflammatory therapies. By targeting the source of pathogenic ROS production in inflammatory conditions, these inhibitors have the potential to treat a wide range of diseases, including arthritis, vascular disease, and neuroinflammatory disorders, without the broad immunosuppressive effects of other anti-inflammatory agents. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound-like molecules for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NADPH oxidase blocks NETosis and reduces thrombosis in heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shiga Toxin 2a Induces NETosis via NOX-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phox-i2 in Modulating Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction, and its role in modulating inflammatory responses. This compound targets the NADPH oxidase 2 (NOX2) complex, a key enzyme in the production of reactive oxygen species (ROS) during inflammation. By inhibiting NOX2 activity, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.

Core Concepts: this compound and the NOX2 Pathway

This compound is a small molecule inhibitor that specifically disrupts the interaction between the cytosolic NOX2 subunit p67phox and the small GTPase Rac1. This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. The NOX2 complex, predominantly found in phagocytic cells like neutrophils and macrophages, is a primary source of superoxide radicals (O2•−), which are precursors to other reactive oxygen species. While essential for host defense against pathogens, excessive or dysregulated NOX2 activity leads to oxidative stress and contributes to the pathology of numerous inflammatory conditions. This compound, by preventing p67phox-Rac1 binding, effectively blocks the activation of NOX2 and the subsequent production of inflammatory ROS.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.

| Parameter | Value | Cell Type | Assay | Citation |

| Binding Affinity (Kd) | ~150 nM | - | Microscale Thermophoresis | [1] |

| IC50 (ROS Inhibition) | ~1 µM | Differentiated HL-60 cells | DCFDA Assay | [1] |

| IC50 (ROS Inhibition) | ~6 µM | Primary Human Neutrophils | Luminol Chemiluminescence | [1] |

| Superoxide Inhibition | Significant blockade at 10 µM | fMLP-activated Primary Murine Neutrophils | Nitroblue Tetrazolium (NBT) Assay | [1] |

Table 1: Summary of this compound In Vitro Efficacy

While direct quantitative data on the effect of this compound on specific inflammatory cytokines is not extensively published, studies on the genetic ablation or general inhibition of NOX2 have demonstrated a significant reduction in the expression of key pro-inflammatory cytokines. It is therefore highly probable that this compound exerts similar effects.

| Cytokine | Effect of NOX2 Inhibition/Deficiency | Citation |

| TNF-α | Decreased mRNA and protein levels | [2][3] |

| IL-6 | Decreased mRNA and protein levels | [2][3] |

| IL-1β | Decreased mRNA levels | [2] |

Table 2: Anticipated Downstream Effects of this compound on Pro-inflammatory Cytokine Expression based on NOX2 Inhibition Studies

Signaling Pathways and Experimental Workflows

Visual representations of the NOX2 signaling pathway, the mechanism of this compound inhibition, and typical experimental workflows are provided below using the DOT language for Graphviz.

Caption: NOX2 activation pathway and this compound's inhibitory mechanism.

References

- 1. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic ablation of phagocytic NADPH oxidase in mice limits TNFα-induced inflammation in the lungs but not other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propofol Reduces Lipopolysaccharide-Induced, NADPH Oxidase (NOX2) Mediated TNF-α and IL-6 Production in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structure-Activity Relationship of Phox-i2: A Technical Guide

Introduction

Phox-i2 is a selective small-molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1] It functions by specifically targeting and disrupting the protein-protein interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1.[1][2] This interaction is a critical step in the assembly and activation of the NOX2 complex, which is responsible for the production of reactive oxygen species (ROS) in phagocytic cells like neutrophils.[3][4] By preventing this association, this compound effectively inhibits NOX2-mediated ROS production.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of the NOX2 Signaling Pathway

The activation of the NOX2 complex is a multi-step process initiated by inflammatory stimuli. In its resting state, the catalytic subunit of NOX2 (also known as gp91phox) and its stabilizing partner p22phox are located in the cell membrane.[5][6] The regulatory subunits, including p67phox, p47phox, p40phox, and the small GTPase Rac, are in the cytosol.[5]

Upon stimulation, a signaling cascade leads to the phosphorylation of p47phox and p67phox.[7][8] This triggers the translocation of the cytosolic subunits to the membrane.[8][9] The binding of Rac-GTP to p67phox is a crucial conformational step that facilitates the assembly of the entire complex, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻).[4][5][9]

This compound exerts its inhibitory effect by binding directly to p67phox, specifically at the Rac1 GTPase binding site.[3][4] This occupation of the binding pocket prevents the association of Rac1 with p67phox, thereby halting the assembly of a functional NOX2 complex and abrogating ROS production.[3][4] The inhibitor has been shown to be specific for the p67phox-Rac1 signaling axis, as it does not affect other Rac1 effector pathways, such as the p21-activated kinase (PAK).[3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high-affinity binding to the target protein and its potent inhibition of ROS production in relevant cell types.

| Parameter | Value | Method | Cell Type/System | Reference |

| Binding Affinity (Kd) | ~150 nM | Microscale Thermophoresis (MST) | Recombinant p67phox protein | [1][3] |

| IC50 | ~1 µM | H2-DCFDA Assay | Differentiated HL-60 cells | [3] |

| IC50 | ~6 µM | Luminol Chemiluminescence | Primary human neutrophils | [3] |

Structure-Activity Relationship (SAR)

The development and optimization of this compound have provided insights into its structure-activity relationship. This compound was rationally designed based on the structure of a parent compound, Phox-i1, to target the Rac1 binding site on p67phox.[3][4]

Key SAR findings from analog synthesis studies indicate that the nitro groups present in the this compound structure are not essential for its inhibitory activity.[4] Medicinal chemistry efforts have shown that it is possible to replace the potentially toxic nitro groups with other substituents while retaining, and in some cases improving, the ROS inhibitory activity.[4] For instance, an analog where a nitro group was replaced demonstrated retained activity, and another analog with modifications to the aromatic rings showed profound superoxide inhibition.[4] These studies suggest that the core scaffold is crucial for binding to p67phox, but there is flexibility in the substitution pattern, allowing for optimization of the compound's properties, such as reducing potential toxicity while maintaining potency.[4]

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its binding affinity, inhibitory potency, and specificity.

1. ROS Production Inhibition Assay (dHL-60 Cells)

-

Principle: This assay measures the inhibition of intracellular ROS production in neutrophil-like differentiated HL-60 (dHL-60) cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2-DCFDA).

-

Methodology:

-

Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO).[8]

-

Inhibitor Treatment: Differentiated cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

ROS Stimulation: Cells are stimulated to produce ROS using an agonist such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).[3][10]

-

Fluorescence Measurement: The H2-DCFDA probe, which becomes fluorescent upon oxidation by ROS, is added to the cells. The resulting fluorescence is quantified using a fluorescence plate reader or flow cytometry.[3][7]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of ROS inhibition against the logarithm of the this compound concentration.[3]

-

2. ROS Production Inhibition Assay (Human Neutrophils)

-

Principle: This assay quantifies ROS production in primary human neutrophils via luminol-enhanced chemiluminescence. Luminol emits light upon oxidation by ROS, providing a sensitive measure of NOX2 activity.

-

Methodology:

-

Neutrophil Isolation: Primary neutrophils are isolated from fresh human blood.

-

Inhibitor and Reagent Incubation: Isolated neutrophils are incubated with this compound, luminol, and horseradish peroxidase.

-

Stimulation: ROS production is initiated by adding a stimulant like fMLP.

-

Chemiluminescence Measurement: The light emission is measured over time using a luminometer.

-

Data Analysis: The dose-dependent inhibition by this compound is used to determine the IC50 value.[3]

-

3. Binding Affinity Assay (Microscale Thermophoresis - MST)

-

Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, allowing for the quantification of binding affinity.

-

Methodology:

-

Protein Labeling: Purified recombinant p67phox protein is fluorescently labeled.

-

Titration: A constant concentration of labeled p67phox is mixed with a serial dilution of this compound.

-

MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled p67phox is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the this compound concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).[3]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NADPH oxidases: an overview from structure to innate immunity-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of human phagocyte NADPH oxidase in the resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Utilizing Phox-i2 in dHL-60 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human promyelocytic leukemia cell line, HL-60, can be differentiated into a neutrophil-like phenotype (dHL-60), providing a valuable and reproducible model system for studying the activation of the phagocyte NADPH oxidase (NOX2) and for screening potential inhibitors of this complex. The NOX2 enzyme complex is a key player in the innate immune response, generating reactive oxygen species (ROS) to combat pathogens. However, excessive ROS production is implicated in various inflammatory diseases, making NOX2 a significant therapeutic target. Phox-i2 is a selective small molecule inhibitor that targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1, a critical step in the activation of NOX2.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in dHL-60 cell-based assays to investigate NOX2-mediated ROS production.

Mechanism of Action of this compound

This compound is a selective inhibitor of the p67phox-Rac1 interaction.[1] In resting phagocytes, the NOX2 complex is unassembled and inactive. Upon stimulation, cytosolic components, including p47phox, p67phox, and Rac-GTP, translocate to the membrane to associate with the cytochrome b558, which is composed of gp91phox and p22phox. The binding of Rac-GTP to p67phox is a crucial conformational step that leads to the full activation of the enzyme and subsequent superoxide production. This compound was rationally designed to bind with high affinity to p67phox, thereby preventing its interaction with Rac1 and inhibiting the assembly of a functional NOX2 complex.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound on NOX2-mediated ROS production has been quantified in dHL-60 cells and primary neutrophils. The following tables summarize the key quantitative data for this compound and other commonly used NADPH oxidase inhibitors.

| Inhibitor | Target | Cell Type | Assay | IC50 | Reference |

| This compound | p67phox-Rac1 interaction | dHL-60 cells | DCFDA | ~1 µM | [2] |

| This compound | p67phox-Rac1 interaction | Primary human neutrophils | Luminol chemiluminescence | ~6 µM | [2] |

| Phox-I1 | p67phox-Rac interaction | Primary human neutrophils | Luminol chemiluminescence | ~8 µM | [2] |

| DPI (Diphenyleneiodonium) | Flavoproteins (non-selective) | dHL-60 cells | Not specified | Not specified | [4] |

| Apocynin | NADPH oxidase (mechanism debated) | Not specified | Not specified | Not specified | [5] |

| GSK2795039 | NOX2 | Recombinant NOX2 system | Amplex Red/HRP | Not specified | [6][7] |

| Binding Affinity | |

| Molecule | Binding Target |

| This compound | p67phox |

Experimental Protocols

Differentiation of HL-60 Cells into Neutrophil-like Cells (dHL-60)

This protocol describes the differentiation of HL-60 cells using dimethyl sulfoxide (DMSO).

Materials:

-

HL-60 cells

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Culture HL-60 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

To induce differentiation, seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.

-

Add DMSO to a final concentration of 1.3% (v/v).

-

Incubate the cells for 5-6 days. The medium can be replaced with fresh medium containing 1.3% DMSO after 3 days.

-

Differentiation can be confirmed by morphological changes (e.g., segmented nuclei) and the expression of neutrophil-specific markers such as CD11b, which can be assessed by flow cytometry.

Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

This assay measures the overall intracellular ROS production. H2DCFDA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Differentiated HL-60 (dHL-60) cells

-

Phosphate-Buffered Saline (PBS)

-

H2DCFDA solution (e.g., 10 mM stock in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) solution (e.g., 1 mg/mL stock in DMSO)

-

This compound

-

96-well black, clear-bottom plate

-

Fluorescence plate reader

Procedure:

-

Harvest dHL-60 cells and wash them with PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

-

Load the cells with H2DCFDA by adding the stock solution to a final concentration of 10 µM.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS and seed 1 x 10^5 cells per well in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Stimulate ROS production by adding PMA to a final concentration of 100 nM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Kinetic readings can be taken every 5 minutes for 60-90 minutes.

Measurement of Extracellular Superoxide Production using Luminol-Enhanced Chemiluminescence

This assay specifically measures extracellular superoxide production. Luminol reacts with superoxide in the presence of horseradish peroxidase (HRP) to produce light.

Materials:

-

Differentiated HL-60 (dHL-60) cells

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Luminol

-

Horseradish Peroxidase (HRP)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

96-well white, solid-bottom plate

-

Chemiluminescence plate reader

Procedure:

-

Harvest dHL-60 cells and wash them with HBSS.

-

Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Prepare a reaction mix containing luminol (e.g., 100 µM final concentration) and HRP (e.g., 10 U/mL final concentration) in HBSS.

-

In a 96-well white plate, add 50 µL of the cell suspension to each well.

-

Add 25 µL of various concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

-

Add 25 µL of the luminol/HRP reaction mix to each well.

-

Initiate the reaction by adding 25 µL of PMA (e.g., 400 nM to achieve a final concentration of 100 nM).

-

Immediately measure the chemiluminescence signal using a plate reader capable of kinetic measurements. Readings can be taken every 1-2 minutes for 60 minutes.

Mandatory Visualizations

Signaling Pathway of NADPH Oxidase 2 (NOX2) Activation and Inhibition by this compound

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Inhibition Assay in dHL-60 Cells

Caption: Workflow for assessing this compound inhibition of ROS in dHL-60 cells.

Conclusion

The dHL-60 cell line provides a robust and convenient model for studying the phagocyte NADPH oxidase. This compound is a valuable tool for specifically investigating the role of the p67phox-Rac1 interaction in NOX2 activation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies on NOX2-mediated ROS production and to screen for novel anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of small molecule inhibitors targeting the Rac GTPase-p67(phox) signaling axis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Administration of Phox-i2 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phox-i2 is a selective inhibitor of the interaction between p67phox and Rac1, a critical step in the activation of NADPH oxidase 2 (NOX2). By blocking this interaction, this compound effectively inhibits the production of reactive oxygen species (ROS), which are implicated in the pathophysiology of a wide range of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, enabling researchers to effectively investigate its therapeutic potential.

While specific in vivo studies detailing the administration of this compound are emerging, protocols can be adapted from studies utilizing its predecessor, Phox-I, and other selective NOX2 inhibitors. The following sections outline the mechanism of action, provide detailed experimental protocols, and summarize key quantitative data from relevant studies.

Mechanism of Action: NOX2 Inhibition